4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a trifluoromethyl group and a piperidine ring linked to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a piperidine derivative in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenated solvents, bases like K2CO3 or NaH, and catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-methylpyrimidine
- 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-chloropyrimidine
- 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-bromopyrimidine
Uniqueness
The presence of the trifluoromethyl group in 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine distinguishes it from similar compounds. This group significantly influences the compound’s physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)14-8-15(22-11-21-14)23-7-1-2-12(9-23)10-24-13-3-5-20-6-4-13/h3-6,8,11-12H,1-2,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLSCFFPNSGNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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